

Foreword: The Strategic Value of a Bio-Based Acylating Agent

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Compound of Interest

Compound Name: *5-Methylfuran-2-carbonyl chloride*

Cat. No.: *B084777*

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In the landscape of modern synthetic chemistry, the demand for versatile, sustainably-derived building blocks is paramount. **5-Methylfuran-2-carbonyl chloride**, also known as 5-methyl-2-furoyl chloride, emerges as a pivotal reagent at the intersection of green chemistry and high-value synthesis.^[1] Derived from biomass precursors, this acyl chloride offers a rigid, heterocyclic scaffold that is increasingly integral to the development of novel pharmaceuticals, agrochemicals, and advanced materials.

This guide provides an in-depth exploration of the core reactivity of **5-Methylfuran-2-carbonyl chloride**. Moving beyond simple procedural lists, we will delve into the mechanistic underpinnings and strategic considerations that empower researchers to leverage this reagent's full potential. The protocols and insights presented herein are designed to be self-validating, grounded in established chemical principles to ensure reproducibility and success.

Compound Profile and Strategic Considerations

Before deploying any reagent, a thorough understanding of its properties and handling requirements is critical. This foundational knowledge prevents experimental failures and ensures laboratory safety.

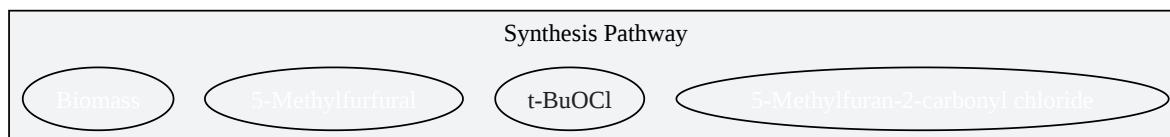
Physicochemical and Spectroscopic Data

5-Methylfuran-2-carbonyl chloride is a solid at room temperature with a relatively low melting point.^[2] Its properties are summarized below, providing essential data for reaction setup and purification.

Property	Value	Source
CAS Number	14003-11-3	[3][4]
Molecular Formula	C ₆ H ₅ ClO ₂	[3][4][5]
Molecular Weight	144.56 g/mol	[2][4]
Appearance	Solid	[2]
Melting Point	27-31 °C	[2]
Boiling Point	91 °C	[3]
Density	1.258 g/cm ³	[3]
Flash Point	91.1 °C	
SMILES	CC1=CC=C(O1)C(=O)Cl	[4]
InChIKey	ZURUVZFDEVKNCE- UHFFFAOYSA-N	[2][4][6]

Synthesis and Provenance

A key advantage of **5-Methylfuran-2-carbonyl chloride** is its accessibility from renewable resources. One established synthetic route involves the direct treatment of 5-methylfurfural with tert-butyl hypochlorite (t-BuOCl).^[1] This conversion is efficient and highlights the compound's role in valorizing biomass-derived platform molecules like furfural derivatives.^{[1][7]}



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Safety and Handling: A Non-Negotiable Protocol

As an acyl chloride, this compound is corrosive and moisture-sensitive. It will react with water to release hydrochloric acid. Strict adherence to safety protocols is mandatory.

- Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.^[8] Work in a well-ventilated fume hood to avoid inhaling vapors.
^[8]
- Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Use dry glassware and solvents.
- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from moisture and incompatible materials like strong bases and oxidizing agents.^[9] Recommended storage temperature is 2-8°C.^[2]
- Emergency Procedures:
 - Skin Contact: Wash immediately with soap and water.^[8]
 - Eye Contact: Rinse cautiously with water for several minutes.^[8] Seek immediate medical attention.
 - Ingestion: Rinse mouth. Do NOT induce vomiting.^[8] Call a poison center or physician immediately.

Core Reactions and Mechanistic Insights

The reactivity of **5-Methylfuran-2-carbonyl chloride** is dominated by the electrophilic nature of the carbonyl carbon, making it an excellent acylating agent for a wide range of nucleophiles.

Amide Bond Formation: The Gateway to Bioactive Scaffolds

The reaction with primary or secondary amines is one of the most fundamental and widely used transformations of this reagent. The resulting 5-methyl-2-furoamides are prevalent motifs in medicinal chemistry.

Causality and Mechanism: The reaction proceeds via a classic nucleophilic acyl substitution. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which subsequently collapses, expelling the chloride ion as a leaving group. The final step is the deprotonation of the nitrogen, typically by a non-nucleophilic base added to the reaction, to yield the neutral amide and the hydrochloride salt of the base.

Experimental Protocol: Synthesis of N-benzyl-5-methylfuran-2-carboxamide

- **Reaction Setup:** To a dry, round-bottom flask under a nitrogen atmosphere, add **5-Methylfuran-2-carbonyl chloride** (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0°C in an ice bath.
- **Addition of Reagents:** In a separate flask, dissolve benzylamine (1.05 eq) and triethylamine (TEA, 1.2 eq) in anhydrous DCM.
 - **Scientist's Insight:** Triethylamine acts as an acid scavenger. It neutralizes the HCl byproduct generated during the reaction, preventing it from protonating the benzylamine starting material, which would render it non-nucleophilic. Using a slight excess ensures the reaction goes to completion.
- **Reaction Execution:** Add the benzylamine/TEA solution dropwise to the cooled acyl chloride solution over 15 minutes with vigorous stirring.
- **Monitoring and Workup:** Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC). Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- **Isolation:** Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel.

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Esterification: Crafting Esters for Materials and Biofuels

The reaction with alcohols to form 5-methyl-2-furoate esters is another cornerstone transformation. These esters are not only valuable synthetic intermediates but also have applications as biofuels and monomers for polymers.[7][10]

Causality and Mechanism: Similar to amidation, this is a nucleophilic acyl substitution. The alcohol, although a weaker nucleophile than an amine, readily attacks the acyl chloride. A mild base like pyridine is often included to catalyze the reaction and scavenge the HCl byproduct.

Experimental Protocol: Synthesis of Ethyl 5-methylfuran-2-carboxylate

- **Reaction Setup:** In a dry flask under N₂, dissolve **5-Methylfuran-2-carbonyl chloride** (1.0 eq) in anhydrous diethyl ether. Add pyridine (1.1 eq).
 - **Scientist's Insight:** Pyridine serves a dual role. It acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate, and also as the base to neutralize HCl.
- **Addition of Alcohol:** Cool the mixture to 0°C and add anhydrous ethanol (1.5 eq) dropwise.
- **Reaction and Workup:** Stir the reaction at room temperature overnight. Filter the mixture to remove the pyridinium hydrochloride salt. Wash the filtrate with dilute copper sulfate solution to remove residual pyridine, followed by water and brine.
- **Isolation:** Dry the ethereal layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude ester, which can be purified by vacuum distillation.

Friedel-Crafts Acylation: Forging Carbon-Carbon Bonds

Friedel-Crafts acylation is a powerful method for forming C-C bonds by introducing a ketone functionality onto an aromatic ring.[11][12] In this context, **5-Methylfuran-2-carbonyl chloride** serves as the acylating agent to produce aryl-(5-methylfuran-2-yl)methanones.

Causality and Mechanism: The reaction is a classic electrophilic aromatic substitution.[12] A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the carbonyl oxygen and abstracts the chloride, generating a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring (e.g., benzene or toluene), forming a resonance-stabilized

carbocation intermediate (a sigma complex). Finally, a weak base removes a proton from the ring, restoring aromaticity and yielding the ketone product.[13]

Key Advantage: Unlike Friedel-Crafts alkylation, the acylation reaction is not prone to carbocation rearrangements, and the product ketone is deactivated towards further substitution, preventing polyacetylation.[11][14]

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Experimental Protocol: Acylation of Toluene

- **Reaction Setup:** To a flame-dried, three-neck flask equipped with a dropping funnel and a reflux condenser under N₂, add anhydrous aluminum chloride (AlCl₃, 1.1 eq) and dry carbon disulfide (CS₂) as the solvent. Cool to 0°C.
- **Formation of Complex:** Dissolve **5-Methylfuran-2-carbonyl chloride** (1.0 eq) in dry CS₂ and add it dropwise to the AlCl₃ suspension. Stir for 30 minutes to allow for the formation of the acylium ion complex.
- **Acylation:** Add dry toluene (1.0 eq) dropwise, keeping the temperature below 5°C. After the addition is complete, allow the mixture to warm to room temperature and then heat gently to reflux for 2-3 hours.
 - **Scientist's Insight:** Toluene is an activated aromatic ring, and acylation will occur preferentially at the para position due to steric hindrance at the ortho positions. CS₂ is a traditional, albeit toxic, solvent for this reaction; safer alternatives like nitrobenzene or 1,2-dichloroethane can also be used.
- **Quenching and Workup:** Cool the reaction mixture and carefully pour it onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes.
- **Isolation:** Separate the organic layer. Extract the aqueous layer with DCM. Combine the organic layers, wash with water, sodium bicarbonate solution, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the resulting ketone by column chromatography or recrystallization.

Conclusion: A Versatile and Sustainable Synthetic Tool

5-Methylfuran-2-carbonyl chloride stands out as a highly effective and versatile acylating agent. Its utility in forming robust amide, ester, and carbon-carbon bonds makes it an indispensable tool for researchers in drug discovery and materials science.^{[15][16]} Its bio-based origin further aligns its application with the principles of green and sustainable chemistry, ensuring its continued relevance in the future of chemical synthesis. The key to mastering its use lies in understanding the mechanistic principles that govern its reactivity and adhering to rigorous safety and handling protocols.

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